molecular formula C18H24ClNO3 B12421110 Ractopamine-d9 (hydrochloride)

Ractopamine-d9 (hydrochloride)

Cat. No.: B12421110
M. Wt: 346.9 g/mol
InChI Key: JHGSLSLUFMZUMK-WDRYABPASA-N
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Description

Ractopamine-d9 (hydrochloride) is a deuterated form of ractopamine hydrochloride, a β-adrenergic agonist. This compound is primarily used as a feed additive to promote leanness and improve feed conversion efficiency in livestock, particularly in pigs and cattle . The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of ractopamine due to its stable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ractopamine-d9 (hydrochloride) involves the incorporation of deuterium atoms into the ractopamine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve:

Industrial Production Methods

Industrial production of ractopamine-d9 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ractopamine-d9 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ractopamine-d9, which are useful for further research and applications .

Scientific Research Applications

Ractopamine-d9 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

Ractopamine-d9 (hydrochloride) exerts its effects by binding to β-adrenergic receptors, specifically β1 and β2 receptors. This binding activates the adenylate cyclase enzyme, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in enhanced protein kinase A (PKA) activity, which promotes lipolysis and muscle growth while reducing fat deposition . The molecular targets and pathways involved include:

    β-Adrenergic Receptors: Activation of β1 and β2 adrenergic receptors.

    Adenylate Cyclase: Stimulation of adenylate cyclase enzyme.

    cAMP: Increase in cyclic adenosine monophosphate levels.

    PKA: Activation of protein kinase A

Comparison with Similar Compounds

Ractopamine-d9 (hydrochloride) can be compared with other β-adrenergic agonists, such as:

Ractopamine-d9 (hydrochloride) is unique due to its deuterated nature, which makes it valuable for research purposes, particularly in studying the pharmacokinetics and metabolism of ractopamine.

Properties

Molecular Formula

C18H24ClNO3

Molecular Weight

346.9 g/mol

IUPAC Name

4-[2,2,3,4,4,4-hexadeuterio-3-[[1,1,2-trideuterio-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride

InChI

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H/i1D3,2D2,12D2,13D,18D;

InChI Key

JHGSLSLUFMZUMK-WDRYABPASA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)NC([2H])([2H])C([2H])(C2=CC=C(C=C2)O)O.Cl

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl

Origin of Product

United States

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